molecular formula C10H9ClO4 B3031260 2-(2-Acetyl-4-chlorophenoxy)acetic acid CAS No. 21758-94-1

2-(2-Acetyl-4-chlorophenoxy)acetic acid

Cat. No. B3031260
CAS RN: 21758-94-1
M. Wt: 228.63 g/mol
InChI Key: JFCMQEKFMZAWJO-UHFFFAOYSA-N
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Description

2-(2-Acetyl-4-chlorophenoxy)acetic acid is a chemical compound related to the family of phenoxy acetic acids, which are known for their use in various applications, including as herbicides. The compound's structure includes a phenoxy group, an acetyl group, and a chloro substituent, which contribute to its chemical behavior and properties.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2-(2-Acetyl-4-chlorophenoxy)acetic acid, they do provide insights into related compounds. For instance, the determination of traces of 2,4-dichlorophenoxy acetic acid in environmental samples involves the conversion of the electroinactive form to an electroactive nitrated derivative for analysis . This suggests that similar methods could potentially be adapted for the synthesis and analysis of 2-(2-Acetyl-4-chlorophenoxy)acetic acid by introducing appropriate functional groups.

Molecular Structure Analysis

The vibrational spectroscopic investigation of a related compound, (2,4,5-Trichlorophenoxy) Acetic acid, provides valuable information on the molecular structure analysis . The study uses computational methods such as HF and DFT to calculate the vibrational frequencies and assign them to specific regions of the molecule. The presence of chlorine atoms in the phenyl structure significantly impacts the vibrational pattern, which would also be relevant for the acetyl and chloro substituents in 2-(2-Acetyl-4-chlorophenoxy)acetic acid. The study also includes NMR calculations, which could be indicative of the chemical environment around the molecule's carbon and hydrogen atoms .

Chemical Reactions Analysis

The electrochemical behavior of 2,4-dichlorophenoxy acetic acid, as studied in environmental samples, involves a four-electron reduction to its hydroxylamine derivative . This reaction is significant as it provides a method for the sensitive determination of the compound. By analogy, similar electrochemical reactions could be expected for 2-(2-Acetyl-4-chlorophenoxy)acetic acid, although the specific details would depend on the molecular structure and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy acetic acids can be inferred from the analysis of related compounds. For example, the study of older Scandinavian formulations of 2,4,5-trichlorophenoxy acetic acid and 2,4-dichlorophenoxy acetic acid for contents of chlorinated dibenzo-p-dioxins and dibenzofurans indicates that these compounds can contain contaminants of a similar order of magnitude as found in European samples . This suggests that 2-(2-Acetyl-4-chlorophenoxy)acetic acid may also have similar contamination profiles, which is important for environmental and safety assessments. Additionally, the vibrational spectroscopic study provides insights into the electronic and optical properties, such as absorption wavelengths and dipole moment, which are crucial for understanding the physical behavior of the compound .

Scientific Research Applications

Environmental Impact and Herbicidal Properties

Chlorophenoxy compounds like 2-(2-Acetyl-4-chlorophenoxy)acetic acid are widely used herbicides with significant environmental presence. These compounds, including 2,4-D and MCPA, are associated with the risk of lymphohematopoietic cancers, although the evidence does not support a genotoxic mode of action. The potential interaction between genetic polymorphisms and chlorophenoxy exposure, particularly in occupational settings, remains largely unexplored (von Stackelberg, 2013).

Adsorption and Environmental Remediation

Studies on the adsorption behavior of chlorophenoxy acids, such as 2,4,5-trichlorophenoxy acetic acid, on poly-o-toluidine Zr(IV) phosphate highlight the efficiency of such materials in removing these herbicides from aqueous solutions. This research contributes to the development of methods for environmental remediation of pesticide contamination (Khan & Akhtar, 2011).

Analytical Detection and Measurement

The development of analytical techniques for the detection of MCPA and TCP in water using liquid chromatography-ion trap-electrospray tandem mass spectrometry emphasizes the importance of monitoring environmental levels of chlorophenoxy acids to ensure water safety. Such methods provide sensitive and accurate means for the detection of these herbicides in aquatic environments (Gao et al., 2014).

Mechanisms of Herbicidal Action

Research into the herbicidal properties of chlorophenoxy acids, including studies on their effects on plant growth and metabolism, offers insights into the mechanisms through which these chemicals act as growth regulators. This understanding can inform the development of more targeted and environmentally friendly herbicidal strategies (Balasimha, Ram & Tewari, 1976).

properties

IUPAC Name

2-(2-acetyl-4-chlorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCMQEKFMZAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325240
Record name NSC409414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetyl-4-chlorophenoxy)acetic acid

CAS RN

21758-94-1
Record name NSC409414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC409414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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